molecular formula C17H18N2O2 B4055807 3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE

3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B4055807
M. Wt: 282.34 g/mol
InChI Key: ULLNVCVEBRVIAQ-UHFFFAOYSA-N
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Description

3-Benzamido-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzamido group at the 3-position and an isopropyl (propan-2-yl) group at the N-terminus. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

3-benzamido-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)18-17(21)14-9-6-10-15(11-14)19-16(20)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLNVCVEBRVIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE typically involves the reaction of benzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are used under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzamides with various functional groups attached to the benzene ring.

Scientific Research Applications

3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 3-benzamido-N-(propan-2-yl)benzamide, differing primarily in substituents, directing groups, or molecular complexity:

Table 1: Key Structural and Functional Differences
Compound Name (or ID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties/Applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group, methyl, hydroxy Metal-catalyzed C–H bond functionalization
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₇ClN₂O₂ 280.74 Hydroxamic acid, chlorophenyl, cyclohexane Antioxidant activity (DPPH/β-carotene assays)
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide C₁₄H₁₁F₃N₂O 280.24 Amino group, trifluoromethyl Enhanced metabolic stability (electron-withdrawing CF₃)
N1-(3,4-Dimethoxyphenethyl)-2-[(3-bromopropanoyl)amino]benzamide C₂₀H₂₃BrN₂O₄ 435.31 Bromopropanoyl, dimethoxyphenethyl Potential alkylating agent (Br reactivity)
N-Cyclopropyl-N-(1-propylpiperidin-4-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzamide C₂₈H₃₇N₃O₅ 495.61 Cyclopropyl, trimethoxybenzoyl, piperidinyl High lipophilicity (CNS drug candidate)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The isopropyl group in this compound likely increases lipophilicity compared to hydroxy-containing analogs (e.g., Compound ), but less than trifluoromethyl (Compound ) or trimethoxybenzoyl derivatives (Compound ).
  • Solubility: Amino-substituted analogs (e.g., Compound ) may exhibit improved aqueous solubility due to hydrogen bonding, whereas brominated derivatives (Compound ) are more hydrophobic.
  • Metabolic Stability :
    • The trifluoromethyl group in Compound enhances resistance to oxidative metabolism compared to the target compound’s benzamido-isopropyl structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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